Gentamicin sulphate
Overview
Description
Gentamicin sulfate is an aminoglycoside antibiotic that is widely used to treat various bacterial infections. It is effective against both gram-positive and gram-negative bacteria, making it a versatile option in the medical field . Gentamicin sulfate is derived from the bacterium Micromonospora purpurea and was first discovered in 1963 . It is commonly used in clinical settings to treat severe infections such as sepsis, endocarditis, and urinary tract infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: Gentamicin sulfate is typically produced through fermentation processes involving the bacterium Micromonospora purpurea . The fermentation broth is then subjected to various purification steps to isolate the gentamicin complex, which includes gentamicin C1, C1a, C2, and C2a . The purification process often involves ion-exchange chromatography and crystallization techniques to obtain the pure compound .
Industrial Production Methods: In industrial settings, the production of gentamicin sulfate involves large-scale fermentation in bioreactors. The fermentation conditions, such as temperature, pH, and nutrient supply, are carefully controlled to optimize the yield of gentamicin . After fermentation, the broth is filtered to remove the bacterial cells, and the filtrate is subjected to multiple purification steps, including solvent extraction and precipitation, to isolate gentamicin sulfate .
Chemical Reactions Analysis
Types of Reactions: Gentamicin sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its efficacy and reduce toxicity .
Common Reagents and Conditions: Common reagents used in the chemical reactions of gentamicin sulfate include strong acids and bases, oxidizing agents, and reducing agents . The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired chemical transformations .
Major Products Formed: The major products formed from the chemical reactions of gentamicin sulfate include its various derivatives, such as gentamicin B and gentamicin A . These derivatives are often studied for their enhanced antibacterial properties and reduced side effects .
Scientific Research Applications
Gentamicin sulfate has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the mechanisms of aminoglycoside antibiotics . In biology, it is used to investigate the effects of antibiotics on bacterial cells and to study antibiotic resistance mechanisms . In medicine, gentamicin sulfate is used to treat severe bacterial infections and is often included in combination therapies to enhance its efficacy . In industry, it is used in the production of various pharmaceutical formulations and as a preservative in some products .
Mechanism of Action
Gentamicin sulfate exerts its effects by binding to the 30S subunit of the bacterial ribosome, leading to the inhibition of protein synthesis . This binding disrupts the translation process, causing the bacteria to produce faulty proteins, which ultimately leads to cell death . The molecular targets of gentamicin sulfate include the ribosomal RNA and various ribosomal proteins . The pathways involved in its mechanism of action are primarily related to protein synthesis and bacterial cell viability .
Comparison with Similar Compounds
Gentamicin sulfate is often compared with other aminoglycoside antibiotics, such as streptomycin, tobramycin, and amikacin . While all these compounds share a similar mechanism of action, gentamicin sulfate is unique in its broad-spectrum activity and relatively low cost . Streptomycin is primarily used to treat tuberculosis, while tobramycin is often used for treating Pseudomonas aeruginosa infections . Amikacin is known for its effectiveness against multi-drug resistant bacterial strains . Gentamicin sulfate stands out due to its versatility and widespread use in clinical settings .
Properties
IUPAC Name |
(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[(1R)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[(1R)-1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H43N5O7.C20H41N5O7.C19H39N5O7.H2O4S/c1-9(25-3)13-6-5-10(22)19(31-13)32-16-11(23)7-12(24)17(14(16)27)33-20-15(28)18(26-4)21(2,29)8-30-20;1-8(21)12-5-4-9(22)18(30-12)31-15-10(23)6-11(24)16(13(15)26)32-19-14(27)17(25-3)20(2,28)7-29-19;1-19(27)7-28-18(13(26)16(19)24-2)31-15-11(23)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17;1-5(2,3)4/h9-20,25-29H,5-8,22-24H2,1-4H3;8-19,25-28H,4-7,21-24H2,1-3H3;8-18,24-27H,3-7,20-23H2,1-2H3;(H2,1,2,3,4)/t9-,10-,11+,12-,13+,14+,15-,16-,17+,18-,19-,20-,21+;8-,9-,10+,11-,12+,13+,14-,15-,16+,17-,18-,19-,20+;8-,9+,10-,11+,12-,13+,14+,15-,16+,17+,18+,19-;/m110./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDEIXVOBVLKYNT-HDZPSJEVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)N.CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC.CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CN)N)N)N)O.OS(=O)(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)N.C[C@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)NC.C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC[C@H](O3)CN)N)N)N)O.OS(=O)(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H125N15O25S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1488.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1405-41-0 | |
Record name | Gentamicin, sulfate (salt) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.344 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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